molecular formula C7H5BrN2 B068098 5-Bromo-7-azaindole CAS No. 183208-35-7

5-Bromo-7-azaindole

Número de catálogo: B068098
Número CAS: 183208-35-7
Peso molecular: 197.03 g/mol
Clave InChI: LPTVWZSQAIDCEB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Bromo-7-azaindole (C₇H₅BrN₂; CAS 183208-35-7) is a halogenated heterocyclic compound notable for its role as a key intermediate in pharmaceutical synthesis, particularly for the BRAF inhibitor Vemurafenib . Structurally, it features a bromine substituent at the 5-position of the 7-azaindole scaffold, a pyrrolopyridine derivative. Its synthesis typically involves catalytic hydrogenation of 7-azaindole followed by regioselective bromination and oxidative dehydrogenation, achieving yields >74% with high purity (≥99%) . This compound’s reactivity at the C5 position enables diverse functionalization, making it pivotal in medicinal chemistry and materials science.

Métodos De Preparación

Traditional Synthesis from 2-Aminopyridine Derivatives

Bromination-Cyclization Route

The most cited method involves brominating 2-aminopyridine followed by cyclization. As detailed in CN108084076A , this two-step process begins with bromination using phosphorus oxychloride (POCl₃) or N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO). The intermediate 2-amino-5-bromopyridine undergoes cyclization with acetaldehyde under acidic conditions (concentrated H₂SO₄) at 70–90°C . A catalyst mixture of phosphorus oxychloride, copper acetate, and niobium pentachloride (4:3:1 molar ratio) enhances reaction efficiency, achieving 85–90% yield .

Key Challenges:

  • Bromine Handling : Excess bromine necessitates careful quenching to prevent side reactions .

  • Byproduct Formation : Over-bromination at the C-3 position occurs without precise stoichiometry, requiring chromatographic purification .

Hydrazine-Mediated Cyclization

An alternative approach from CN109232563A employs 2-hydrazino-5-bromopyridine as the starting material. Reaction with acetaldehyde in DMF/DMSO at 80–85°C produces this compound via Fischer indole synthesis . Sodium carbonate neutralizes liberated ammonia, while anhydrous sodium sulfate absorbs water to shift equilibrium .

Optimization Data:

ParameterOptimal ValueImpact on Yield
Temperature85°CMaximizes cyclization rate
Acetaldehyde Ratio1:1.2 (substrate)Minimizes dimerization
Catalyst Loading19:15 (substrate)Prevents over-oxidation

This method achieves 75–80% yield but requires strict exclusion of moisture to avoid hydrolysis .

Palladium/Copper-Catalyzed Cyclization

Reaction Mechanism

A high-yielding protocol from Ambeed utilizes bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide to mediate cyclization of 2-amino-5-bromo-3-iodopyridine. The reaction proceeds via Sonogashira coupling with 1,1-dimethyl-2-propyn-1-ol, followed by base-induced ring closure (Scheme 1) :

2-Amino-5-bromo-3-iodopyridine+HC≡C-C(OH)(CH3)2Pd/CuThis compound\text{2-Amino-5-bromo-3-iodopyridine} + \text{HC≡C-C(OH)(CH}3\text{)}2 \xrightarrow{\text{Pd/Cu}} \text{this compound}

Advantages:

  • Single-Pot Synthesis : Eliminates intermediate isolation steps .

  • Scalability : Demonstrated at 50 kg scale with 90% yield and 99.3% HPLC purity .

Limitations:

  • Catalyst Cost : Palladium complexes increase production expenses.

  • Iodine Byproducts : Require extraction with toluene/water mixtures .

Catalyst-Free Methylenation with Aqueous Formaldehyde

Green Chemistry Approach

RSC Publishing reports a solvent-free method using 50% aqueous formaldehyde under microwave irradiation (5 min, 150°C). This pathway avoids metal catalysts but faces selectivity issues:

\text{N-Methyl-7-azaindole} + \text{HCHO} \rightarrow \text{N-Hydroxy methyl-7-azaindole} \quad (\text{44% yield})

Key Observations:

  • N-Methylation Requirement : Free N–H groups lead to exclusive N-hydroxy methyl adducts, necessitating pre-methylated substrates .

  • Microwave vs. Conventional Heating : Sealed-tube heating at 95°C improves yield to 95% but extends reaction time to 4 hours .

Industrial-Scale Synthesis via Alkoxide-Mediated Cyclization

Potassium tert-Butoxide Protocol

Ambeed’s large-scale method dissolves 2-amino-5-bromo-3-ethynylpyridine in DMF with potassium tert-butoxide at 60–85°C. Key parameters include:

StageConditionsOutcome
Cyclization80–85°C, 3 h90% conversion
WorkupEthyl acetate/hexane99.3% purity

Process Challenges:

  • Exothermic Reaction : Requires ice-water quenching to control temperature .

  • Filtration Difficulties : Diatomaceous earth aids solid separation .

Comparative Analysis of Methods

Yield and Scalability

MethodYield (%)ScalabilityCost Drivers
Bromination-Cyclization75–85ModerateBromine, catalysts
Hydrazine Cyclization70–80LowMoisture sensitivity
Pd/Cu Catalyzed90HighPalladium complexes
tert-Butoxide90IndustrialTemperature control

Aplicaciones Científicas De Investigación

Synthesis of 5-Bromo-7-Azaindole

The synthesis of this compound typically involves the bromination of 7-azaindole. A notable method includes using Raney nickel in an ethanol medium under hydrogen pressure, followed by bromination with bromine in the presence of p-toluenesulfonic acid . The overall reaction can be summarized as follows:

  • Hydrogenation : 7-Azaindole is treated with Raney nickel and hydrogen.
  • Bromination : The resulting product undergoes bromination to yield this compound.

This method is advantageous due to its high purity (>99%) and yield (>74%), making it suitable for large-scale production .

Biological Activities

This compound has garnered attention for its biological properties, particularly in cancer research and as an anti-parasitic agent.

Anticancer Activity

Research indicates that this compound exhibits significant anti-cancer properties. It has been evaluated against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation. For example, studies involving the A2780 ovarian cancer cell line have shown that derivatives of this compound can effectively reduce cell viability .

Anti-Parasitic Activity

In addition to its anticancer properties, this compound has been identified as a growth inhibitor for Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). High-throughput screening has revealed that certain derivatives exhibit potent anti-trypanosomal activity, although challenges remain concerning their ability to penetrate the blood-brain barrier .

Applications in Drug Development

The unique properties of this compound make it a valuable intermediate in the synthesis of various pharmaceuticals:

  • Antitumor Drugs : Its derivatives are being explored as potential leads for new anticancer therapies.
  • Neglected Tropical Diseases : Compounds derived from this compound are being investigated for their efficacy against neglected tropical diseases like HAT .
  • Histone Deacetylase Inhibition : Some studies suggest that compounds based on this structure may act as inhibitors of histone deacetylases (HDACs), which are crucial targets in cancer therapy .

Case Study 1: Antitumor Efficacy

A study focused on the effects of this compound on A2780 and cisplatin-resistant A2780CisR cell lines showed that it significantly inhibited cell proliferation at concentrations below 10 µM. The results indicated a potential role in overcoming drug resistance in ovarian cancer treatments .

Case Study 2: Anti-Parasitic Activity

Another investigation into the anti-trypanosomal effects of 3,5-disubstituted derivatives of 7-azaindoles demonstrated that some compounds effectively inhibited the growth of T. brucei, with IC50 values indicating strong activity against the parasite. This highlights the compound's potential in developing new treatments for HAT .

Mecanismo De Acción

Molecular Targets and Pathways:

Comparación Con Compuestos Similares

Comparison with Similar Halogenated 7-Azaindole Derivatives

Structural and Functional Differences

The biological and chemical properties of halogenated 7-azaindoles depend on the position and type of halogen substituent. Below is a comparative analysis:

Compound Substituent Position Key Applications Biological Activity (IC₅₀) Synthesis Highlights References
5-Bromo-7-azaindole C5 Vemurafenib intermediate, PROTACs, kinase inhibitors Moderate in Pt(II) oxalato complexes (no activity up to 0.5 μM in HOS/MCF7) Bromination of 7-azaindole via HBr/H₂O₂
3-Chloro-7-azaindole C3 Platinum-based antitumor complexes Inactive up to 10.0 μM (HOS/MCF7) Electrophilic chlorination
3-Iodo-7-azaindole C3 High-potency Pt(II) complexes IC₅₀ = 2.8–3.5 μM (A2780 cells) Iodination using NIS or Ag₂SO₄
4-Bromo-7-azaindole C4 Antitumor coordination chemistry Inactive up to 25.0 μM (HOS/MCF7) Regioselective bromination
6-Azaindole derivatives N/A Kinase inhibitors Lower activity vs. 7-azaindoles Functionalization at C3/C5

Key Observations:

  • Positional Influence : The C5 bromine in this compound enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing diarylated derivatives with improved kinase inhibition (e.g., DYRK1A inhibitors) . In contrast, C3-substituted derivatives (e.g., 3-Iodo-7-azaindole) exhibit superior antitumor activity in platinum(II) complexes, likely due to optimized steric and electronic interactions with DNA .
  • Synthetic Versatility : The bromine at C5 allows sequential functionalization, as seen in PROTACs targeting BRAFV600E, where this compound serves as a scaffold for linker attachment .

Mechanistic Insights from Platinum Complex Studies

Platinum(II) oxalato complexes with 7-azaindole derivatives highlight substituent-dependent bioactivity:

  • This disparity underscores the importance of halogen position in dictating DNA-binding affinity and cellular uptake.

Actividad Biológica

5-Bromo-7-azaindole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, particularly in the context of neglected tropical diseases and cancer.

1. Synthesis of this compound

This compound can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions. The synthetic route typically involves the bromination of 7-azaindole derivatives, which can then be further functionalized to enhance biological activity. Recent studies have reported the successful synthesis of 5-bromo derivatives using commercially available starting materials, highlighting the accessibility of this compound for further research and development .

2.1 Antiparasitic Activity

One of the most significant biological activities of this compound is its antiparasitic effect against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). In a high-throughput screening study, several derivatives, including those based on the 7-azaindole core, were identified as potent growth inhibitors of T. brucei. Notably, compounds with a pEC50 greater than 7.0 were reported, indicating strong inhibitory effects .

Table 1 summarizes key findings regarding the activity of various analogs against T. brucei:

Compound IDpEC50HLM Cl int (μg/min/mg protein)Aqueous Solubility (μM)
NEU-1207>7.03006
NEU-1208>7.018013
NEU-1209<6.5>30017

These results indicate that structural modifications at the 3 and 5 positions are crucial for maintaining activity against T. brucei .

2.2 Antitumor Activity

In addition to its antiparasitic properties, this compound has shown promise in cancer research. Studies have evaluated its effectiveness against various cancer cell lines, including osteosarcoma (HOS) and breast adenocarcinoma (MCF7). For instance, platinum(II) oxalato complexes incorporating this compound demonstrated moderate antitumor effects with IC50 values ranging from approximately 18.3 μM to over 27.5 μM .

3. Structure-Activity Relationships (SAR)

The SAR studies conducted on this compound derivatives reveal that modifications at specific positions significantly influence their biological activity. For example:

  • Methylation or tosylation at the indole-NH position generally resulted in a loss of activity against T. brucei.
  • Substituents at the 3 and 5 positions were found to be interchangeable without substantial loss in potency .

Case Study: Antiparasitic Screening

A recent study screened a library of azaindole derivatives for their effectiveness against T. brucei. The study identified several compounds with significant growth inhibition capabilities, leading to further optimization efforts aimed at enhancing pharmacokinetic properties while ensuring efficacy .

Case Study: Antitumor Efficacy

In another investigation focusing on cancer treatments, researchers synthesized various platinum complexes with different azaindole derivatives, including this compound. These complexes were tested for their cytotoxicity against HOS and MCF7 cells, revealing that certain substitutions could improve solubility and bioavailability while retaining antitumor activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-bromo-7-azaindole, and how can researchers optimize yields?

The synthesis of this compound typically involves a three-step route starting from 2-amino-3-methylpyridine. Key steps include bromination, hydroxymethylation, and cyclization. For example, bromination of 7-azaindole with molecular bromine (Br₂) in acetic acid at 0–5°C achieves regioselective substitution at the 5-position . Yield optimization requires careful control of reaction temperature, stoichiometry, and purification via recrystallization (e.g., using ethanol/water mixtures) .

Q. How is this compound utilized in pharmaceutical research?

this compound serves as a critical intermediate in synthesizing kinase inhibitors such as vemurafenib (used in melanoma therapy) and ABT-199 (a BCL-2 inhibitor). Its bromine atom enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce aryl or heteroaryl groups essential for drug activity .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Essential techniques include:

  • Melting point analysis : 179–181°C (lit. range) to confirm purity .
  • HPLC : Purity >96% with C18 columns and acetonitrile/water mobile phases .
  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) for structural confirmation; IR for functional group identification .

Q. What safety protocols should be followed when handling this compound?

The compound is a crystalline powder with moderate solubility in DMSO and oxygenated solvents. Use PPE (gloves, goggles) to avoid inhalation or skin contact. Store in airtight containers at 2–8°C to prevent degradation .

Q. What are the most studied derivatives of this compound in medicinal chemistry?

Examples include:

  • Bis-7-azaindolyl methanones : Synthesized via microwave-assisted coupling with aldehydes .
  • 5-Aryl-3,3′-bis-indolyl derivatives : Prepared through palladium-catalyzed cross-coupling reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in 7-azaindole bromination be addressed?

Regioselective bromination at the 5-position is achieved using Br₂ in acetic acid under controlled conditions (0–5°C). For complex substrates (e.g., 4-chloro-3-nitro-7-azaindole), bromination at the 5-position is favored due to electron-withdrawing group effects, enabling >95% regioselectivity .

Q. How should researchers resolve contradictions in reported synthetic yields or spectral data?

  • Replicate conditions : Ensure identical reagents, temperatures, and purification methods.
  • Validate sources : Cross-check with primary literature (e.g., Chem. Rev., J. Med. Chem.) and avoid unreliable databases .
  • Use control experiments : Compare intermediates (e.g., 7-azaindoline) to isolate discrepancies .

Q. What green chemistry strategies apply to this compound synthesis?

  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. hours) and solvent use (MeOH/H₂O mixtures) .
  • Catalyst recycling : Palladium catalysts (e.g., Pd/C) can be recovered via filtration .

Q. How can crystallographic data (e.g., CCDC entries) enhance understanding of 7-azaindole derivatives?

Crystal structures (e.g., CCDC-2191474) reveal hydrogen-bonding networks and π-stacking interactions, which inform solubility and reactivity. For example, planar 7-azaindole cores favor stacking in kinase binding pockets .

Q. What strategies improve the bioactivity of this compound derivatives?

  • Structure-activity relationship (SAR) studies : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 3- or 4-position to enhance kinase inhibition .
  • Prodrug design : Mask polar groups (e.g., carboxylic acids) to improve bioavailability .

Q. How can researchers ensure reproducibility in multi-step syntheses involving this compound?

  • Detailed documentation : Record reaction parameters (e.g., stirring speed, cooling rates) .
  • Intermediate characterization : Validate each step via TLC, NMR, or mass spectrometry .

Q. What functionalization strategies enable diversification of this compound?

  • Cross-coupling : Suzuki-Miyaura with arylboronic acids for biaryl systems .
  • Nucleophilic substitution : Replace bromine with amines or alkoxides .

Propiedades

IUPAC Name

5-bromo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-3-5-1-2-9-7(5)10-4-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTVWZSQAIDCEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437889
Record name 5-Bromo-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183208-35-7
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183208-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1H-pyrrolo(2,3-b)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183208357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1H-pyrrolo[2,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.157.445
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of 2-amino-5-bromo-3-iodopyridine (5.0 g, 16.7 mmol), bis-(triphenyl-phosphine)-palladium(II)-dichloride (43 mg, 0.061 mmol), copper(I)iodide (29.4 mg, 0.15 mmol) and triethylamine (2.21 g, 21.8 mmol) in dichloromethane (20 mL) was treated at 23 to 30° C. within 1 to 2 hours with a solution of 1,1-dimethyl-2-propyn-1-ol (1.85 g, 21.7 mmol) in dichloromethane (10 mL) and the resulting mixture was stirred at 25° C. for 4 hours. The mixture was diluted with dichloromethane (10 mL) and washed with water (2×25 mL). The organic phase was then treated with 1 M HCl (40 mL). The layers were separated and the organic layer was extracted with 1 M HCl (15 mL). The combined product containing aqueous layers were washed with dichloromethane (2×8 mL). The pH of the aqueous layer was adjusted to pH 7-9 by the drop wise addition of sodium hydroxide solution (28% in water). The resulting suspension was stirred at 20° C. over night and the crystals were then filtered off and washed with water (2×5 mL). The wet crystals were dissolved in N-methylpyrrolidone (50 mL) and treated within 2 hours at 60° C. and 50-100 mbar with an aqueous solution of lithium hydroxide (2.4 M, 32 mL). The resulting mixture was heated to 75° C. and stirred at this temperature and under reduced pressure (50-100 mbar) for 15-20 hours. Toluene (20 mL) and water (20 mL) were then added and the layers were separated. The aqueous layer was extracted with toluene (3×25 mL). The combined organic layers were washed with water (3×10 mL) and then concentrated to dryness. The residue was dissolved in N-methylpyrrolidone (50 mL) and treated at 60° C. with potassium tert.-butylate (3.52 g, 30.7 mmol). After stirring for 3 hours at 60° C., the mixture was cooled to ambient temperature and diluted with toluene (40 mL) and water (40 mL). The aqueous layer was separated and back extracted with toluene (3×50 mL). The combined toluene layers were washed with water (3×10 mL) and then concentrated to dryness. The residue was dissolved in a hot mixture of toluene and n-heptane (20 mL). The clear solution was cooled to −5° C. within 4 to 6 hours whereupon crystals precipitated. The suspension was stirred at −5° C. for 2-4 hours. The crystals were filtered off, washed with heptane and dried at 45° C./<30 mbars over night to afford 5-bromo-7-azaindole (2.05 g, 62% yield) as slightly yellow crystals with a purity of 99.6% (HPLC, area%).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
bis-(triphenyl-phosphine) palladium(II)-dichloride
Quantity
43 mg
Type
reactant
Reaction Step One
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
copper(I)iodide
Quantity
29.4 mg
Type
catalyst
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
potassium tert.-butylate
Quantity
3.52 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-3-(2-(trimethylsilyl)ethynyl)pyridin-2-amine (B-7-2) (9.5 g, 35.3 mmol) in t-BuOH (100 mL) was added t-BuOK (10.5 g, 141.3 mmol). The mixture was stirred at 80° C. for 20 hours. TLC (Petroleum ether: EtOAc=5:1) showed that the reaction was complete. Then the mixture was cooled to room temperature. Concentrated hydrochoric acid (50 mL) was added to the mixture. Then the mixture was heated to reflux for 8 hours. TLC (Petroleum ether: EtOAc=5:1) showed that the reaction was complete. The mixture was cooled to room temperature and poured into water (100 mL). The mixture was filtered through a bed of Celite. The filtrate was diluted with water (100 mL) and made basic by the addition of 50% sodium hydroxide. The mixture was extracted with EtOAc (150 mL×3). The organic layers were washed with water (100 mL) and saturated sodium chloride (100 mL), dried over sodium sulfate and concentrated under reduced pressure to afford 5-bromo-1H-pyrrolo[2,3-b]pyridine (B-7-3) (6.2 g, 88.6%) as a light yellow solid.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

To a solution of N-(5-bromo-3-trimethylsilanylethynyl-pyridin-2-yl)-acetamide (4.75 g, 15.26 mmol) in THF (90 ml) was added dropwise a 1 m solution of tetra-n-butyl ammonium fluoride in THF (30.5 ml, 30.5 mmol). After stirring at reflux for 15 hours, the reaction mixture was concentrated in vacuo and water was added. The aqueous layer was extracted three times with dichloromethane with, and the combined extracts were directly adsorbed on silica gel. Purification by flash chromotography on silica gel with a gradient of ethyl acetate/hexanes afforded 2.29 g of a beige solid. Recrystallization from ethyl acetate/hexanes provided the title compound as light beige flakes (1.33 g). Further purification of the filtrate on silica gel with a gradient of ethyl acetate/hexanes afforded more of the title compound as a crystalline powder (675 mg) for a combined yield of 2.01 g; 67%. 1H NMR (DMSO-d6): δ 11.89 (s, 1H), 8.24 (d, J=2.0 Hz, 1H), 8.17 (d, J=2.5 Hz, 1H), 7.53 (f, J=3.0 Hz, 1H), 6.42 (dd, J=1.0, 3.0 Hz, 1H); HPLC/MS m/z: 197 [MH]+.
Name
N-(5-bromo-3-trimethylsilanylethynyl-pyridin-2-yl)-acetamide
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
30.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of N-(5-bromo-3-trimethylsilanylethynyl-pyridin-2-yl)-acetamide (4.75 g, 15.26 mmol) in THF (90 ml) was added dropwise a 1 M solution of tetra-n-butyl ammonium fluoride in THF (30.5 ml, 30.5 mmol). After stirring at reflux for 15 hours, the reaction mixture was concentrated in vacuo and water was added. The aqueous layer was extracted three times with dichloromethane with, and the combined extracts were directly adsorbed on silica gel. Purification by flash chromotography on silica gel with a gradient of ethyl acetate/hexanes afforded 2.29 g of a beige solid. Recrystallization from ethyl acetate/hexanes provided the title compound as light beige flakes (1.33 g). Further purification of the filtrate on silica gel with a gradient of ethyl acetate/hexanes afforded more of the title compound as a crystalline powder (675 mg) for a combined yield of 2.01 g; 67% 1H NMR (DMSO-d6): δ 11.89 (s, 1H), 8.24 (d, J=2.0 Hz, 1H), 8.17 (d, J=2.5 Hz, 1H), 7.53 (t, J=3.0 Hz, 1H), 6.42 (dd, J=1.0, 3.0 Hz, 1H); HPLC/MS m/z: 197 [MH]+.
Name
N-(5-bromo-3-trimethylsilanylethynyl-pyridin-2-yl)-acetamide
Quantity
4.75 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
30.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-7-azaindole
Reactant of Route 2
5-Bromo-7-azaindole
Reactant of Route 3
5-Bromo-7-azaindole
Reactant of Route 4
Reactant of Route 4
5-Bromo-7-azaindole
Reactant of Route 5
Reactant of Route 5
5-Bromo-7-azaindole
Reactant of Route 6
5-Bromo-7-azaindole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.